Lipophilicity Modulation: Calculated LogP Comparison for Trifluorophenyl Isomers
The 3,4,5-trifluorophenyl substitution pattern confers a specific, intermediate lipophilicity (XLogP3 = 1.5) that is quantitatively distinct from its 2,3,5- and 2,4,6-regioisomers. This calculated difference in partition coefficient is a key driver in the early stages of drug design, influencing solubility, permeability, and metabolic clearance. The data presented are class-level inferences based on calculated physicochemical properties [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2,3,5-Trifluoro isomer: XLogP3 approx. 1.5; 2,4,6-Trifluoro isomer: XLogP3 approx. 1.6-1.7 |
| Quantified Difference | Variation of 0.0 to 0.2 log units, potentially affecting permeability and solubility. |
| Conditions | In silico calculation based on atomic contribution methods (PubChem computed property). |
Why This Matters
Lipophilicity is a cornerstone of drug-likeness; even small differences in LogP can predict substantial changes in a compound's ADME profile, making the 3,4,5-isomer the optimal starting point for specific lead series targeting a desired balance of solubility and permeability.
- [1] PubChem. (n.d.). 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride. PubChem CID 18334268. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18334268 View Source
